molecular formula C15H14FNOS B2490504 (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2191265-39-9

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2490504
CAS No.: 2191265-39-9
M. Wt: 275.34
InChI Key: HRTSDSRAYLVESE-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a thiophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinyl ring.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using a thiophene derivative and a suitable catalyst.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl and thiophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

    (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group.

    (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)butanone: Similar structure but with a butanone group.

Uniqueness

What sets (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(3-fluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTSDSRAYLVESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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